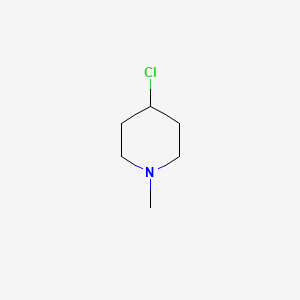

4-Chloro-1-methylpiperidine

Description

Significance as a Halogenated Piperidine (B6355638) Derivative in Organic Synthesis and Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold found in numerous pharmaceuticals and biologically active compounds. nih.govresearchgate.netdntb.gov.ua The introduction of a chlorine atom at the 4-position of the N-methylated piperidine ring, as in 4-chloro-1-methylpiperidine, imparts specific chemical properties that are highly advantageous in both organic synthesis and medicinal chemistry. chemimpex.comnetascientific.com

In organic synthesis, this compound serves as a crucial building block. netascientific.comchemimpex.com Its chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups at the 4-position of the piperidine ring. This reactivity makes it a preferred choice for chemists aiming to construct complex molecular architectures. netascientific.com The compound's stability and ease of handling further contribute to its utility in laboratory and industrial settings. chemimpex.comnetascientific.com

From a medicinal chemistry perspective, the this compound moiety is an important pharmacophore. Halogenated piperidines are key components in the development of new therapeutic agents. acs.org The presence of the chlorine atom can influence a molecule's pharmacokinetic and pharmacodynamic properties, such as membrane permeability, receptor binding affinity, and metabolic stability. researchgate.net This makes this compound a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system and other biological pathways. chemimpex.comnetascientific.com

Overview of Research Trajectories for the this compound Scaffold

Research involving the this compound scaffold is diverse and expanding. chemimpex.com Key areas of investigation include:

Pharmaceutical Synthesis: A primary focus of research is its application as an intermediate in the synthesis of novel pharmaceuticals. chemimpex.comnetascientific.com This includes the development of analgesics, anti-inflammatory drugs, and treatments for neurological disorders. chemimpex.com It is also used in the synthesis of histamine (B1213489) H4 receptor antagonists, which have potential applications in treating allergic reactions and respiratory conditions. chemicalbook.com

Agrochemical Development: The compound is utilized in the formulation of agrochemicals, contributing to the development of more effective herbicides and pesticides. chemimpex.comnetascientific.com

Neuroscience Research: Due to the prevalence of the piperidine motif in neuroactive compounds, this compound is used in studies of neurotransmitter systems to better understand the mechanisms underlying certain neurological disorders. chemimpex.com

Material Science: Researchers are exploring the use of this compound in the development of new polymers and materials, with potential applications in coatings and adhesives. chemimpex.com

Analytical Chemistry: It also finds use as a reagent in various analytical methods for the detection and quantification of other chemical substances. chemimpex.com

Structural Characteristics and Chemical Functionality within the Piperidine Ring System

The chemical behavior of this compound is intrinsically linked to its three-dimensional structure. The piperidine ring typically adopts a chair conformation to minimize steric strain. In this compound, the methyl group attached to the nitrogen atom generally occupies an equatorial position. The chlorine atom at the C4 position can be either axial or equatorial, influencing the molecule's reactivity.

The key chemical functionalities of this compound are the tertiary amine and the alkyl chloride. The nitrogen atom's basicity is influenced by the electron-withdrawing effect of the chlorine atom. This modulation of basicity can be crucial in synthetic applications and for the biological activity of its derivatives. The carbon-chlorine bond is the primary site of reactivity for nucleophilic substitution reactions, which is a cornerstone of its utility in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₆H₁₂ClN |

| Molecular Weight | 133.62 g/mol |

| CAS Number | 5570-77-4 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 162 °C |

| Density | 1.02 g/cm³ |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN/c1-8-4-2-6(7)3-5-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGXGCCFTPKWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063950 | |

| Record name | Piperidine, 4-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5570-77-4 | |

| Record name | 4-Chloro-1-methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5570-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-methylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005570774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 4-chloro-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 4-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-N-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-N-METHYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J2YSE7ZGE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies for the Synthesis and Preparation of 4 Chloro 1 Methylpiperidine

Chlorination of N-Methylpiperidin-4-ol Using Thionyl Chloride and Other Reagents

A prevalent method for synthesizing 4-chloro-1-methylpiperidine involves the chlorination of N-methylpiperidin-4-ol. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation.

Reaction Conditions and Stoichiometric Optimization

The reaction between N-methylpiperidin-4-ol and thionyl chloride is typically performed in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid generated during the reaction. chemicalbook.com Optimization of the stoichiometry of the reactants is crucial for maximizing the yield and minimizing side products. A typical procedure involves using a molar excess of both triethylamine and thionyl chloride relative to N-methylpiperidin-4-ol. For instance, a process might use 5 moles of triethylamine and 2 moles of thionyl chloride for every mole of N-methylpiperidin-4-ol. chemicalbook.com The reaction is often stirred for a specific duration, for example, 2 hours, to ensure completion. chemicalbook.com

Solvent Selection and Temperature Control for Enhanced Purity and Yield

The choice of solvent and careful temperature regulation are critical factors that influence the purity and yield of the final product. Dichloromethane (B109758) is a frequently used solvent for this reaction. chemicalbook.com The reaction temperature is generally controlled within a specific range, such as 20°C to 40°C. chemicalbook.com Maintaining this temperature range helps to prevent the formation of unwanted byproducts and ensures a cleaner reaction profile. The dropwise addition of thionyl chloride is a common practice to manage the exothermic nature of the reaction and maintain temperature control. chemicalbook.com

Purification Techniques and High-Purity Isolation

Following the reaction, a series of workup and purification steps are necessary to isolate high-purity this compound. The reaction is typically quenched with water, and the organic layer is separated. chemicalbook.com The aqueous layer is often extracted further with the organic solvent to recover any dissolved product. chemicalbook.com The combined organic layers are then washed, dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure. chemicalbook.comchemicalbook.com The crude product can be further purified using techniques such as distillation under reduced pressure or column chromatography to yield the final, high-purity compound. chemicalbook.com Fast chromatography with an eluent system like a dichloromethane solution of saturated methanol (B129727) with a small percentage of ammonia (B1221849) has also been reported for purification. chemicalbook.com

Direct Chlorination Approaches to 1-Methylpiperidine (B42303)

While the chlorination of N-methylpiperidin-4-ol is a common route, direct chlorination of 1-methylpiperidine is another potential synthetic pathway. This approach, however, can be less selective and may lead to a mixture of chlorinated products. The reactivity of the C-H bonds in 1-methylpiperidine makes it challenging to selectively introduce a chlorine atom at the 4-position. Further research into catalysts and reaction conditions is needed to make this a more viable and efficient method.

Emerging Synthetic Strategies for this compound Derivatives

Recent research has focused on developing novel and more efficient methods for the synthesis of 4-chloropiperidine (B1584346) derivatives, which can be precursors or analogues of this compound.

NbCl₅ Mediated Aza-Prins Type Cyclization for 4-Chloropiperidine Derivatives

An emerging and efficient strategy involves the use of Niobium(V) chloride (NbCl₅) as a Lewis acid to mediate an aza-Prins type cyclization. rasayanjournal.co.in This method utilizes the reaction of epoxides and homoallylic amines to construct the 4-chloropiperidine ring system. rasayanjournal.co.in The proposed mechanism suggests that NbCl₅ facilitates the opening of the epoxide ring, followed by an intramolecular cyclization with the homoallylic amine to form a piperidine (B6355638) carbocation. rasayanjournal.co.in The chloride ion from NbCl₅ then acts as a nucleophile, attacking the carbocation to yield the 4-chloropiperidine derivative. rasayanjournal.co.in This reaction has been shown to be effective for a variety of substituted epoxides and homoallylic amines, with good yields ranging from 80% to 93%. rasayanjournal.co.in The reaction is typically carried out in an anhydrous solvent like methylene (B1212753) chloride at room temperature. rasayanjournal.co.in

Table 1: Summary of Synthetic Methodologies

| Method | Starting Materials | Key Reagents/Catalysts | Typical Solvents | Key Advantages |

|---|---|---|---|---|

| Chlorination of N-Methylpiperidin-4-ol | N-Methylpiperidin-4-ol | Thionyl chloride, Triethylamine | Dichloromethane | Well-established, readily available starting materials. |

| NbCl₅ Mediated Aza-Prins Cyclization | Epoxides, Homoallylic amines | Niobium(V) chloride | Methylene chloride | High yields, good applicability to various substrates. rasayanjournal.co.in |

Industrial Preparation and Process Optimization Strategies for Scalability and Efficiency

The industrial synthesis of this compound is critical for its application as a key intermediate in the production of various pharmaceuticals and agrochemicals. chemimpex.com A common and scalable method involves the chlorination of N-methylpiperidin-4-ol. In a typical industrial-scale process, N-methylpiperidin-4-ol is dissolved in a suitable solvent, such as dichloromethane, along with a base like triethylamine. chemicalbook.com Thionyl chloride is then added dropwise while carefully controlling the temperature between 20°C and 40°C. chemicalbook.com After the addition is complete, the reaction mixture is stirred for a period, typically around two hours, to ensure the reaction goes to completion. chemicalbook.com

Process optimization for scalability and efficiency focuses on several key parameters. These include the molar ratio of reactants, reaction temperature, choice of solvent and base, and the method of product purification. For instance, using an excess of triethylamine helps to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. chemicalbook.com Temperature control is crucial to prevent side reactions and ensure a high yield of the desired product.

Post-reaction workup is another critical area for optimization. This typically involves quenching the reaction with water, separating the organic layer, and extracting the aqueous layer to maximize product recovery. chemicalbook.com The final purification is often achieved through reduced pressure distillation, which is an efficient method for separating the volatile this compound from less volatile impurities on a large scale. chemicalbook.com Optimizing these steps is essential for achieving high purity (often >98.0%) and maximizing yield, thereby improving the economic viability of the industrial process. tcichemicals.com

Table 1: Industrial Synthesis Parameters for this compound

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Starting Material | N-methylpiperidin-4-ol | Precursor molecule |

| Reagent | Thionyl chloride | Chlorinating agent |

| Base | Triethylamine | Acid scavenger |

| Solvent | Dichloromethane | Reaction medium |

| Temperature | 20°C to 40°C | Controls reaction rate and minimizes side products |

| Reaction Time | ~2 hours | Ensures completion of the reaction |

| Purification | Reduced pressure distillation | Isolates the final product at high purity |

Analytical Techniques for Reaction Monitoring and Purity Assessment in Synthesis

Gas Chromatography (GC) for Reaction Progress and Completion

Gas chromatography (GC) is a vital analytical tool for monitoring the progress and completion of the this compound synthesis. chemicalbook.com This technique is particularly well-suited for this reaction due to the volatility of the starting material, product, and potential byproducts. By taking aliquots of the reaction mixture at various time points, chemists can analyze the composition and determine the consumption of the starting material (N-methylpiperidin-4-ol) and the formation of the product (this compound).

The GC analysis provides quantitative data that allows for the precise determination of the reaction's endpoint. This is crucial in an industrial setting to avoid unnecessarily long reaction times, which can lead to increased energy consumption and the potential for side-product formation. Furthermore, GC is used to assess the purity of the final product after distillation, ensuring it meets the required specifications, which are often a minimum of 98.0% purity. tcichemicals.com The use of a suitable detector, such as a flame ionization detector (FID), provides high sensitivity for these organic compounds.

Table 2: Typical GC Parameters for Monitoring the Synthesis of this compound

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5 or similar) |

| Injector Temperature | 250°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300°C |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Temperature gradient (e.g., 50°C to 250°C) |

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is another powerful technique employed for the purity analysis of this compound. sielc.com While GC is effective, HPLC can be advantageous for analyzing samples that may contain non-volatile impurities. A common HPLC method for this compound is reverse-phase (RP) chromatography. sielc.com

In a typical RP-HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. For the analysis of this compound, a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid is often employed. sielc.com The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. For applications requiring mass spectrometry (MS) compatibility, formic acid can be substituted for phosphoric acid in the mobile phase. sielc.com This HPLC method is scalable and can also be adapted for preparative separation to isolate impurities if needed. sielc.com

Table 3: HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 or similar reverse-phase column |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) |

| Detection | UV or Charged Aerosol Detection (CAD) |

| Flow Rate | Typically 1 mL/min |

| Temperature | Ambient or controlled (e.g., 40°C) |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 1 Methylpiperidine

Nucleophilic Substitution Reactions at the C-4 Position of the Piperidine (B6355638) Ring

The chlorine atom at the C-4 position of the 4-Chloro-1-methylpiperidine ring is a labile substituent, making it a key site for nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of various functional groups, rendering the compound a valuable intermediate in the synthesis of more complex molecules. The piperidine ring system is a prevalent scaffold in many natural products and pharmaceutical agents, and the ability to functionalize the 4-position is of significant synthetic interest rasayanjournal.co.inchemimpex.com.

While specific mechanistic studies exclusively focused on this compound are not extensively detailed in the provided search results, the principles of nucleophilic aliphatic substitution on secondary alkyl halides are well-established and applicable. The reaction at the C-4 carbon can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination thereof, depending on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

In reactions involving strong, small nucleophiles and polar aprotic solvents, an S(_N)2 pathway is generally favored. This involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon were chiral. For this compound, this would involve the direct displacement of the chloride ion.

Conversely, conditions that favor carbocation formation, such as the use of a polar protic solvent and a weaker nucleophile, might promote an S(_N)1-type mechanism. In this case, the chloride ion would first depart, forming a secondary carbocation at the C-4 position. This planar intermediate would then be attacked by the nucleophile from either face, leading to a racemic or diastereomeric mixture of products if a new stereocenter is formed.

Studies on related systems, such as the nucleophilic aromatic substitution (S(_N)Ar) on N-methylpyridinium ions, show different leaving group orders (e.g., 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I) compared to typical S(_N)Ar reactions. This is attributed to a mechanism involving rate-determining deprotonation of an addition intermediate nih.govrsc.org. While this applies to an aromatic system, it highlights that the N-methylpyridinium moiety can significantly influence substitution mechanisms, a principle that could have parallels in the reactivity of the saturated piperidine ring.

The N-methyl group on the piperidine ring exerts a significant influence on the reactivity at the C-4 position through both electronic and steric effects.

Electronic Effects: As a tertiary amine, the nitrogen atom in this compound is a strong electron-donating group. This donation occurs through the sigma bonds of the ring (inductive effect). This electron density can influence the stability of any potential carbocation intermediate at the C-4 position. By stabilizing a positive charge, the N-methyl group can accelerate reactions that proceed through an S(_N)1-like mechanism.

Steric Effects: The N-methyl group, along with the axial hydrogens on the piperidine ring, contributes to the steric environment around the C-4 position. In its preferred chair conformation, the N-methyl group can exist in either an axial or equatorial position. The conformational equilibrium and the steric hindrance presented by the N-methyl group and the ring itself can affect the trajectory of the incoming nucleophile in an S(_N)2 reaction, potentially slowing down the reaction rate compared to a less substituted amine. Computational studies on related molecules, like the reaction of 4-methyl aniline (B41778) with OH radicals, demonstrate that the presence of a methyl group influences reaction pathways and product formation, underscoring the importance of substitution patterns on reactivity mdpi.com.

Oxidation Reactions Involving the Nitrogen Center

The tertiary amine functionality in this compound is susceptible to oxidation. This reaction typically targets the lone pair of electrons on the nitrogen atom, leading to the formation of N-oxide derivatives or other oxidation products depending on the reagent used.

The oxidation of the nitrogen atom in this compound can be achieved using various oxidizing agents, with the product depending on the agent's strength and the reaction conditions. A common product of the oxidation of tertiary amines is the corresponding N-oxide.

Hydrogen Peroxide (H(_2)O(_2)) : Hydrogen peroxide is an effective and environmentally friendly oxidizing agent for converting tertiary amines to N-oxides. Often, the reaction is catalyzed by metal salts google.com. For instance, the oxidation of substituted tetramethylpiperidine (B8510282) derivatives to their N-oxyl counterparts has been successfully carried out using hydrogen peroxide in the presence of catalysts google.com. A similar approach could be applied to this compound to yield this compound N-oxide.

Peroxy Acids : Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are also commonly used for the oxidation of amines to N-oxides google.com. These reagents are highly effective but can be less economical than hydrogen peroxide google.com.

The resulting N-oxide derivatives are interesting for several reasons. In medicinal chemistry, the N-oxide motif can be used to alter the physicochemical properties of a parent compound, potentially improving its solubility or pharmacokinetic profile. In some cases, N-oxides can act as prodrugs, being converted back to the parent tertiary amine in vivo google.com. Heterocyclic N-oxides have been recognized as a significant class of therapeutic agents with a wide range of biological activities nih.gov.

| Oxidizing Agent | Typical Product | Reference |

| Hydrogen Peroxide (H(_2)O(_2)) | N-oxide or N-oxyl | google.com |

| meta-Chloroperoxybenzoic acid (m-CPBA) | N-oxide | google.com |

| Organic Hydroperoxides | N-oxide | google.com |

Coupling Reactions for the Synthesis of Complex Molecules

This compound is a valuable substrate for carbon-carbon bond-forming reactions, particularly through the use of organometallic reagents. These reactions significantly expand the synthetic utility of the piperidine scaffold.

One of the most important applications of this compound in coupling reactions is its conversion into a Grignard reagent. By reacting this compound with magnesium metal in an etheral solvent like tetrahydrofuran (B95107) (THF), the corresponding organomagnesium compound, (1-methylpiperidin-4-yl)magnesium chloride, can be formed guidechem.com.

Formation of the Grignard Reagent: C(6)H({12})ClN + Mg → C(6)H({12})ClNMg

This Grignard reagent is a potent nucleophile and a strong base, and it can react with a wide array of electrophiles to form new C-C bonds leah4sci.com.

Reactions with Carbonyl Compounds: A primary application of such Grignard reagents is their reaction with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. They can also react with esters, though this often leads to double addition to form a tertiary alcohol leah4sci.com.

A specific example from the literature involves the reaction of the Grignard reagent derived from this compound with dihydrocoumarin (B191007). In this multi-step synthesis, the Grignard reagent is added to a solution of dihydrocoumarin in THF, leading to a complex product after workup prepchem.com. This demonstrates the utility of this organometallic intermediate in constructing more elaborate molecular architectures.

Coupling with other Halides: While Grignard reagents are highly reactive, other organometallic species derived from this compound could participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi coupling), though specific examples for this substrate were not found in the search results. These reactions typically involve the coupling of an organometallic component with an organic halide and are fundamental in modern organic synthesis libretexts.org. Organozinc reagents, for example, are known for their use in the synthesis of substituted piperidines whiterose.ac.uk.

| Organometallic Reagent | Electrophile Example | Product Type | Reference |

| (1-methylpiperidin-4-yl)magnesium chloride | Dihydrocoumarin | Complex keto-phenol | prepchem.com |

| (1-methylpiperidin-4-yl)magnesium chloride | Aldehyde (general) | Secondary alcohol | leah4sci.com |

| (1-methylpiperidin-4-yl)magnesium chloride | Ketone (general) | Tertiary alcohol | leah4sci.com |

| (1-methylpiperidin-4-yl)magnesium chloride | Ester (general) | Tertiary alcohol | leah4sci.com |

Comparative Kinetic Analyses of Piperidine Derivatives

The reactivity of this compound is best understood through comparative kinetic analyses with related piperidine derivatives. Such studies shed light on the influence of substituents on the piperidine ring and the nature of the leaving group on the reaction rates and mechanisms. A particularly insightful comparison can be drawn from the solvolysis reactions of 4-halopiperidines, which often proceed through a fragmentation mechanism known as the Grob fragmentation.

Detailed research into the solvolysis of 4-bromopiperidine (B2556637) has provided a valuable benchmark for understanding the reactivity of analogous compounds like this compound. Although specific kinetic data for the N-methylated chloro derivative is not as readily available in the literature, the established principles from related systems allow for a robust comparative discussion.

Influence of the Leaving Group: Chloro vs. Bromo

In nucleophilic substitution and elimination reactions, the nature of the leaving group is a critical determinant of the reaction rate. Generally, a better leaving group is a weaker base. When comparing the halide ions, iodide is the best leaving group, followed by bromide, and then chloride. This trend is due to the increasing basicity from I⁻ to Cl⁻.

Studies on the solvolysis of 4-halopiperidines have confirmed this trend. For instance, the solvolysis of 4-chloropiperidine (B1584346) is noted to be significantly slower than that of 4-bromopiperidine. In 80% ethanol (B145695) at 100 °C, 4-chloropiperidine undergoes solvolysis at a rate that is 113 times faster than cyclohexyl chloride, a testament to the participation of the nitrogen atom in the reaction mechanism. nih.gov However, to facilitate kinetic studies at more convenient temperatures, the more reactive 4-bromopiperidine is often used, as it is expected to react one to two orders of magnitude faster than its chloro counterpart under similar conditions. nih.gov

This significant difference in reactivity underscores the greater ability of the bromide ion to depart compared to the chloride ion in the rate-determining step of the solvolysis reaction.

The Role of the N-Substituent: Methyl vs. Hydrogen

The presence of a methyl group on the nitrogen atom in this compound, as opposed to a hydrogen atom in 4-chloropiperidine, can also influence the reaction kinetics. The N-methyl group is an electron-donating group, which can affect the nucleophilicity of the nitrogen atom and the stability of any charged intermediates.

Kinetic Data for the Solvolysis of 4-Bromopiperidine

To provide a quantitative basis for comparison, the first-order rate coefficients for the solvolysis of 4-bromopiperidine at 55.0 °C in various aqueous-organic solvents are presented below. nih.gov This data highlights the sensitivity of the reaction rate to the solvent's ionizing power and nucleophilicity.

| Solvent (% v/v or w/w) | 104 k (s-1) |

|---|---|

| 100% EtOH | 0.12 ± 0.01 |

| 90% EtOH - 10% H2O | 0.68 ± 0.01 |

| 80% EtOH - 20% H2O | 2.10 ± 0.03 |

| 70% EtOH - 30% H2O | 5.21 ± 0.04 |

| 60% EtOH - 40% H2O | 11.5 ± 0.1 |

| 50% EtOH - 50% H2O | 24.3 ± 0.2 |

| 100% MeOH | 0.98 ± 0.01 |

| 80% MeOH - 20% H2O | 6.11 ± 0.05 |

| 60% MeOH - 40% H2O | 22.1 ± 0.2 |

| 80% Acetone - 20% H2O | 0.29 ± 0.01 |

| 60% Acetone - 40% H2O | 4.57 ± 0.04 |

Data from Kevill, D. N.; Ryu, Z. H.; D'Souza, M. J. Correlation analysis of the rates of solvolysis of 4-bromopiperidine: a reaction following a Grob fragmentation pathway. Eur. J. Chem. 2017, 8, 162-167. nih.gov

Mechanistic Implications

The kinetic data for 4-bromopiperidine solvolysis, when analyzed using the Grunwald-Winstein equation, shows a strong correlation with the solvent's ionizing power (YBr values), with a slope (m value) of 0.46 ± 0.02. nih.gov This is consistent with a synchronous Grob fragmentation mechanism, where the C-Br bond cleavage is assisted by the electron pair of the nitrogen atom in a concerted process. nih.gov

Given the similarities in structure, it is highly probable that the solvolysis of this compound also proceeds via a Grob-type fragmentation. However, the rate of this reaction would be significantly lower than that of the bromo-analog due to the poorer leaving group ability of chloride. A direct quantitative comparison of the rate constants would require dedicated kinetic studies on this compound under the same conditions.

Synthesis and Academic Evaluation of 4 Chloro 1 Methylpiperidine Derivatives and Analogues

Design Principles for Novel Piperidine (B6355638) Derivatives Based on the 4-Chloro-1-methylpiperidine Core

The design of novel piperidine derivatives originating from the this compound core is guided by established principles of medicinal chemistry, aiming to optimize pharmacological activity, selectivity, and pharmacokinetic properties. The piperidine ring is a prevalent feature in numerous pharmaceuticals, and its strategic functionalization allows for the exploration of chemical space to identify new therapeutic candidates. nih.gov

Key design strategies often involve:

Scaffold Hopping and Bioisosteric Replacement: The chlorine atom at the 4-position serves as a convenient handle for introducing a variety of functional groups through nucleophilic substitution reactions. This allows for the exploration of diverse substituents to probe interactions with biological targets. Bioisosteric replacement of the chlorine with other groups (e.g., fluorine, hydroxyl, cyano) can modulate the compound's polarity, lipophilicity, and metabolic stability.

Multi-target-Directed Ligands (MTDLs): A contemporary approach in drug design is the development of MTDLs, which are single molecules designed to interact with multiple biological targets. The this compound scaffold can be incorporated into larger molecules that possess pharmacophores for different targets, potentially leading to enhanced efficacy or a broader spectrum of activity. For instance, combining the piperidine core with moieties known to interact with specific receptors or enzymes is a common strategy. nih.gov

Conformationally Restricted Analogues: The conformational flexibility of the piperidine ring can be controlled by introducing substituents that bias the ring towards a specific conformation. This can lead to an increase in binding affinity and selectivity for the target protein. The substitution pattern on the piperidine ring plays a crucial role in determining its preferred conformation.

The following table outlines some design considerations for derivatives based on the this compound core:

| Design Principle | Rationale | Potential Application |

| Introduction of Aromatic Rings | To explore π-π stacking interactions with the target protein. | CNS agents, enzyme inhibitors |

| Incorporation of Hydrogen Bond Donors/Acceptors | To enhance binding affinity and specificity through hydrogen bonding. | Receptor agonists/antagonists |

| Variation of N-substituent | To modulate basicity and steric bulk, influencing pharmacokinetics. | Various therapeutic areas |

| Stereochemical Control | To investigate the differential activity of enantiomers or diastereomers. | Chiral drugs with improved therapeutic index |

Synthetic Routes to Structurally Diverse Analogues

A variety of synthetic methods have been developed to access this compound and its structurally diverse analogues. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry.

One of the most direct methods for the synthesis of this compound involves the chlorination of N-methylpiperidin-4-ol using a suitable chlorinating agent, such as thionyl chloride, in the presence of a base like triethylamine (B128534). This reaction proceeds with good yield and provides a straightforward entry to the core structure.

Another versatile approach is the aza-Prins-type cyclization. This method involves the reaction of homoallylic amines with aldehydes, mediated by a Lewis acid such as niobium(V) chloride (NbCl5), to construct the piperidine ring. The 4-chloro substituent is introduced by the chloride ion from the Lewis acid. This reaction allows for the stereoselective synthesis of substituted piperidines. rasayanjournal.co.in

The following table summarizes some synthetic routes to 4-chloro-piperidine derivatives:

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| N-methylpiperidin-4-ol | Thionyl chloride, triethylamine, dichloromethane (B109758), 20-40°C | This compound | 80% | chemrxiv.org |

| Styrene oxide, homoallylic amine | Niobium(V) chloride, methylene (B1212753) chloride, room temperature | trans-2-benzyl-4-chloro-1-tosylpiperidine | 88% | rasayanjournal.co.in |

| 1-Methyl-2-piperidone, 4-(chloromethyl)-1-trityl-1H-imidazole | n-Butyllithium, diisopropylamine, THF, -78°C to room temperature | This compound | 52% | chemrxiv.org |

These synthetic strategies provide access to a wide range of analogues, enabling the systematic exploration of structure-activity relationships.

Conformational Analysis of Substituted Piperidine Rings in Derivatives

The biological activity of piperidine derivatives is intimately linked to the conformation of the six-membered ring. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the equilibrium between different chair and boat conformations.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for elucidating the conformational preferences of these molecules. chemrxiv.orgnih.gov For instance, the coupling constants between protons on the piperidine ring in ¹H NMR spectra can provide valuable information about their dihedral angles and thus the ring's conformation.

The nature and position of substituents on the piperidine ring have a profound impact on its conformational equilibrium. The preference of a substituent for an axial or equatorial position is determined by a combination of steric and electronic factors.

Steric Effects: Bulky substituents generally prefer the equatorial position to avoid 1,3-diaxial interactions, which are destabilizing steric clashes with other axial substituents.

Electronic Effects: The presence of electronegative atoms or polar groups can lead to stabilizing or destabilizing electrostatic interactions that influence the conformational preference. For example, in 4-substituted piperidinium (B107235) salts, electrostatic interactions between a polar substituent at the 4-position and the protonated nitrogen can stabilize the axial conformer.

Computational studies, often employing density functional theory (DFT), are also used to calculate the relative energies of different conformers and to understand the underlying forces governing their stability.

The following table provides a general overview of the conformational preferences of substituents on a piperidine ring:

| Substituent | Preferred Orientation | Driving Force |

| Alkyl groups | Equatorial | Minimization of steric strain (A-value) |

| Phenyl group | Equatorial | Minimization of steric strain |

| Halogens (e.g., Cl, F) | Can be axial or equatorial | Balance of steric and electronic effects (e.g., hyperconjugation, dipole-dipole interactions) |

| Hydroxyl, Alkoxy groups | Can be axial or equatorial | Influence of hydrogen bonding and solvent effects |

Structure-Reactivity Relationships in this compound Analogues

The relationship between the chemical structure of this compound analogues and their chemical reactivity is a critical aspect of their academic evaluation. The reactivity of the piperidine ring and its substituents is governed by both electronic and steric effects. researchgate.netfiveable.mersc.org

The chlorine atom at the 4-position is a key determinant of the reactivity of the core molecule. It can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. The rate of these substitution reactions is influenced by the electronic nature of other substituents on the piperidine ring. Electron-withdrawing groups can enhance the electrophilicity of the C4 carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease the rate of substitution.

The steric environment around the reaction center also plays a significant role. Bulky substituents near the 4-position can hinder the approach of a nucleophile, thereby slowing down the reaction rate.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop mathematical models that correlate the structural features of these compounds with their reactivity or biological activity. longdom.orgwikipedia.orgnih.govnih.govmdpi.com These models can then be used to predict the properties of newly designed analogues.

The following table outlines the expected influence of substituents on the reactivity of the 4-chloro group:

| Substituent Type at other positions | Effect on C-Cl bond | Predicted effect on Nucleophilic Substitution Rate |

| Electron-withdrawing group | Increases polarization | Increase |

| Electron-donating group | Decreases polarization | Decrease |

| Bulky group near C4 | Steric hindrance | Decrease |

Role of 4 Chloro 1 Methylpiperidine As an Intermediate in Advanced Organic Synthesis

Building Block for the Construction of Complex Organic Scaffolds

The molecular structure of 4-Chloro-1-methylpiperidine makes it an invaluable building block in organic synthesis for creating complex molecules. chemimpex.com The piperidine (B6355638) ring is a common and important nitrogen-containing six-membered heterocyclic system found in many natural products and biologically active compounds. rasayanjournal.co.in The presence of a labile chloro-substituent at the 4-position makes this site susceptible to nucleophilic substitution, allowing for the straightforward introduction of a wide range of other functional groups. rasayanjournal.co.in

Chemists leverage this reactivity to efficiently assemble intricate molecular frameworks. chemimpex.com For instance, the chlorine atom can be displaced by various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds, effectively using the N-methylpiperidine unit as a scaffold to build upon. This ability to undergo diverse chemical transformations makes it a preferred choice for chemists aiming to synthesize complex target molecules. chemimpex.com Its utility is further enhanced by its stability and relative ease of handling in both laboratory and industrial settings. chemimpex.com

Synthesis of Indole (B1671886) and Benzimidazole (B57391) Piperazines

This compound serves as a key reactant in the synthesis of indole and benzimidazole piperazines. chemicalbook.com These particular classes of compounds are of significant interest in medicinal chemistry. Benzimidazole-piperazine derivatives, for example, have been designed and synthesized to act as mixed 5-HT1A/5-HT3 receptor ligands, which have potential applications in treating cognitive dysfunction. nih.gov Similarly, certain methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates have been synthesized and evaluated for their anthelmintic activity. nih.gov

The synthesis process typically involves the reaction of this compound with an appropriate indole or benzimidazole precursor containing a piperazine (B1678402) moiety, or the construction of the piperazine ring using the piperidine as a starting material. The piperazine scaffold itself is a notable structural motif in the development of various pharmacological agents. mdpi.com

Applications in Specialty Chemical Synthesis

Beyond its role in building complex scaffolds, this compound is a pivotal intermediate in the synthesis of a range of specialty chemicals, particularly pharmaceuticals and agrochemicals. chemimpex.com Its incorporation into the synthetic pathway of various biologically active molecules makes it highly valuable in medicinal chemistry and agrochemical development. chemimpex.com

In the pharmaceutical industry, it is employed in the creation of drugs across different therapeutic areas. chemimpex.comguidechem.com In agrochemical development, it is used in the formulation of more effective herbicides and pesticides, which are vital for improving crop yields. chemimpex.com

Table 1: Examples of Specialty Chemicals Synthesized Using this compound

| Category | Specific Application / Compound Type | Reference |

|---|---|---|

| Pharmaceuticals | Analgesics and anti-inflammatory drugs | chemimpex.com |

| Histamine (B1213489) H4 receptor antagonists | chemicalbook.com | |

| Agents for neuropharmacology and anti-infective drug development | chemimpex.com | |

| Ketotifen (asthma prevention) | guidechem.com | |

| Phenothiazine derivatives (anti-migraine) | guidechem.com | |

| Chlorpheniramine (antihistamine) | guidechem.com | |

| Agrochemicals | Herbicides | chemimpex.com |

Material Science Applications, Including Anion Exchange Membranes (AEMs)

The utility of this compound extends into material science, where it is involved in the development of novel polymers and materials. chemimpex.com A significant application in this field is in the creation of Anion Exchange Membranes (AEMs). nih.govresearchgate.net AEMs are critical components in electrochemical devices like fuel cells. rsc.orgdtu.dk

In this context, the piperidine moiety is quaternized to form a positively charged piperidinium (B107235) cation, which serves as the anion exchange site. Researchers have prepared AEMs by functionalizing polymer backbones, such as poly(p-terphenyl isatin) or poly(2,6-dimethyl-1,4-phenylene oxide), with these piperidinium cations. researchgate.netrsc.org For example, a series of AEMs were prepared by introducing side chains containing piperidinium ring cations onto a poly(p-terphenyl isatin) backbone, a polymer chosen for its stability due to the absence of ether bonds. researchgate.net These membranes demonstrated good hydroxide (B78521) conductivity and excellent alkaline stability, which are crucial for the performance and durability of AEM fuel cells. researchgate.netrsc.org

The synthesis strategy often involves reacting a precursor polymer with a molecule containing the N-methylpiperidine group, such as this compound itself, to attach the cationic groups. researchgate.net The resulting materials exhibit properties conducive to efficient ion transport, making them promising for clean energy applications. nih.govrsc.org

Table 2: Research Findings on Piperidinium-Based Anion Exchange Membranes (AEMs)

| Polymer Backbone | Cation Group | Key Findings | Reference |

|---|---|---|---|

| Poly(p-terphenyl isatin) | Piperidinium and Quaternary Ammonium | High hydroxide conductivity (up to 96.83 mS cm⁻¹ at 80 °C); good mechanical and thermal stability; excellent long-term alkali stability. | researchgate.net |

| Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) | Quaternary Piperidinium (QPi) | High hydroxide ion conductivities (up to 186 mS cm⁻¹ at 80 °C); excellent alkaline stability with no degradation observed after 8 days in 1 M NaOH at 90 °C. | rsc.org |

| Chloromethylated Polysulfone | 4,4′-trimethylene bis(1-methylpiperidine) | Enhanced dimensional stability and alkali resistance; dense internal network structure due to crosslinking. | nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,4′-trimethylene bis(1-methylpiperidine) |

| Benzimidazole |

| Chlorpheniramine |

| Indole |

| Ketotifen |

| Phenothiazine |

| Piperazine |

| Poly(2,6-dimethyl-1,4-phenylene oxide) |

| Poly(p-terphenyl isatin) |

Applications of 4 Chloro 1 Methylpiperidine in Medicinal Chemistry and Drug Discovery

Crucial Intermediate in Pharmaceutical Compound Synthesis

4-Chloro-1-methylpiperidine is widely recognized as a key intermediate in the synthesis of numerous pharmaceutical compounds. chemimpex.com Its piperidine (B6355638) scaffold is a common motif in many biologically active molecules, and the presence of a chlorine atom at the 4-position provides a reactive site for various chemical transformations. This allows for the facile introduction of the 1-methylpiperidine (B42303) moiety into larger, more complex molecular architectures. The compound's utility is further enhanced by its role in forming Grignard reagents, which are instrumental in creating carbon-carbon bonds during the synthesis of active pharmaceutical ingredients (APIs). quickcompany.ingoogle.comgoogle.com The stability and reactivity of this compound make it an invaluable tool for medicinal chemists in the creation of novel therapeutic agents. chemimpex.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 5570-77-4 |

| Molecular Formula | C6H12ClN |

| Molecular Weight | 133.62 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 162 °C |

Development of Drugs Targeting Neurological Disorders

The piperidine ring is a prevalent structural feature in many centrally acting drugs, and this compound is a key precursor for the synthesis of compounds targeting neurological disorders. chemimpex.com Its incorporation into drug candidates allows for the modulation of their physicochemical properties, such as lipophilicity and basicity, which are critical for crossing the blood-brain barrier and interacting with specific receptors in the central nervous system (CNS).

While direct synthesis routes for specific commercial antidepressants and antipsychotics from this compound are not extensively detailed in the provided search results, its role as a precursor for compounds with potential antidepressant and antipsychotic activities is evident. Many such drugs feature a piperidine or a related heterocyclic core. The synthesis of molecules that interact with neurotransmitter systems, a key mechanism of action for many antidepressants and antipsychotics, often involves intermediates like this compound. chemimpex.com The ability to functionalize the piperidine ring allows for the fine-tuning of receptor binding affinities and pharmacological profiles, which is a crucial aspect of developing novel treatments for mental health disorders.

Synthesis of Antihistamine Drugs (e.g., Loratadine, Ketotifen, Cyproheptadine HCl, Aclaftadine)

One of the most significant applications of this compound is in the synthesis of a variety of antihistamine drugs. alfachemch.com These medications are widely used to treat allergic conditions such as rhinitis, urticaria, and conjunctivitis. The 1-methylpiperidine group is a common structural element in many second-generation antihistamines, contributing to their high affinity for the H1 histamine (B1213489) receptor and, in some cases, reduced sedative side effects compared to older antihistamines.

The following table highlights some prominent antihistamines synthesized using this compound:

| Antihistamine | Therapeutic Use | Role of this compound |

| Loratadine | Allergic rhinitis, urticaria | A key intermediate in the synthesis of the piperidine portion of the molecule. quickcompany.ingoogle.comgoogle.com |

| Ketotifen | Allergic conjunctivitis, asthma | Used in the formation of the piperidinylidene ring system. chemicalbook.comnih.gov |

| Cyproheptadine HCl | Allergic rhinitis, urticaria, appetite stimulant | A crucial reactant for introducing the methylpiperidine group. chemicalbook.compatsnap.comnih.gov |

| Aclaftadine | Allergic conjunctivitis | While direct synthesis details are limited, its structure contains a piperidinylidene moiety, suggesting a potential synthetic route involving a 4-substituted piperidine intermediate. |

The synthesis of these drugs often involves a Grignard reaction with this compound, followed by further chemical modifications to yield the final active pharmaceutical ingredient. quickcompany.ingoogle.comchemicalbook.compatsnap.com

Potential in Analgesic and Anti-inflammatory Drug Development

This compound also plays a role in the development of new analgesic and anti-inflammatory drugs. chemimpex.com The piperidine nucleus is a well-established pharmacophore in many potent analgesics, including opioids. By utilizing this compound as a starting material, medicinal chemists can synthesize novel compounds with modified structures that may exhibit improved efficacy, better side-effect profiles, or novel mechanisms of action for pain and inflammation management. Research in this area focuses on creating derivatives that interact with specific pain-related targets, such as opioid receptors or other signaling pathways involved in nociception and inflammation.

Role in Anti-infective Drug Development (e.g., Antibacterial and Antifungal Agents)

The versatility of this compound extends to the field of anti-infective drug development. chemimpex.com The piperidine ring can be found in a number of compounds with antibacterial and antifungal properties. The introduction of the 1-methylpiperidine moiety can influence the compound's ability to penetrate microbial cell walls and interact with essential enzymes or other cellular components of pathogens. This makes this compound a valuable starting material for the synthesis of new chemical entities with potential applications in treating infectious diseases.

Research in Neurotransmitter Systems and Mechanisms of Action

Beyond its role in drug synthesis, this compound is also utilized in research focused on neurotransmitter systems. chemimpex.com By incorporating this compound into novel molecules, researchers can create pharmacological tools to probe the function of various receptors and transporters in the brain. These studies are essential for understanding the underlying mechanisms of neurological and psychiatric disorders and for identifying new targets for drug intervention. The ability to systematically modify molecules derived from this compound allows for the investigation of structure-activity relationships, providing valuable insights into how drugs interact with their biological targets.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 1 Methylpiperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of 4-Chloro-1-methylpiperidine in solution. It provides detailed information about the chemical environment of each atom, their connectivity, and the molecule's three-dimensional arrangement.

¹H and ¹³C NMR for Chemical Shift Assignment and Coupling Constants

The ¹H and ¹³C NMR spectra of piperidine (B6355638) derivatives are fundamental for initial structural verification. The piperidine ring, typically in a chair conformation, results in distinct signals for axial and equatorial protons due to their different magnetic environments researchgate.netacs.org.

In this compound, the protons on the piperidine ring (H-2, H-3, H-4, H-5, H-6) and the methyl group (N-CH₃) give rise to characteristic signals in the ¹H NMR spectrum. The proton at C-4, bonded to the same carbon as the chlorine atom, is expected to be shifted downfield. The protons on carbons adjacent to the nitrogen (C-2 and C-6) are also deshielded. Due to the chair conformation, axial and equatorial protons at the same carbon are chemically non-equivalent and will appear as separate signals, often showing complex splitting patterns due to geminal and vicinal coupling.

The ¹³C NMR spectrum provides information on the carbon skeleton. The signal for C-4 is significantly affected by the electronegative chlorine atom. The carbons adjacent to the nitrogen (C-2 and C-6) and the N-methyl carbon also have distinct chemical shifts rasayanjournal.co.in.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives Note: Data for related trans-4-chloro-piperidine derivatives are used to illustrate typical chemical shift ranges. rasayanjournal.co.in

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | ~4.42 (m) | ~55.4 |

| H-3 | ~2.05-2.17 (m) | ~36.6 |

| H-4 | ~4.13 (m) | ~52.9 |

| H-5 | ~1.62 (m) | ~35.8 |

| H-6 | ~3.23-3.74 (m) | ~40.4 |

| N-CH₃ | ~2.38 (s) | ~21.4 |

This is an interactive data table. Users can sort and filter the data.

2D NMR Techniques (e.g., COSY, HMQC, HETCOR) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and determining the compound's detailed structure and stereochemistry acs.orgnih.gov.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between H-2 and H-3, H-3 and H-4, H-4 and H-5, and H-5 and H-6, confirming the connectivity of the piperidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HETCOR (Heteronuclear Correlation): These techniques establish correlations between protons and the carbons to which they are directly attached. This allows for the definitive assignment of each carbon signal based on the already assigned proton signals researchgate.netresearchgate.net. For example, the proton signal assigned to H-4 would show a cross-peak with the carbon signal for C-4.

These 2D NMR methods are invaluable for confirming the molecular structure of complex piperidine derivatives researchgate.netresearchgate.net.

Conformational Studies via NMR Spectroscopy

NMR spectroscopy is a powerful method for studying the conformational dynamics of the piperidine ring nih.gov. For 4-substituted piperidines, the ring predominantly adopts a chair conformation, and the substituent can exist in either an axial or equatorial position.

The relative orientation of the substituents influences the chemical shifts and, most notably, the coupling constants (J-values) between adjacent protons. By analyzing these J-values, the preferred conformation can be determined. For instance, a large coupling constant between two vicinal protons (³J ≈ 8-13 Hz) is indicative of a diaxial relationship, while smaller coupling constants are observed for axial-equatorial and diequatorial relationships. The conformational preferences of piperidine derivatives can be finely tuned by substitutions, and these preferences are readily studied using NMR researchgate.netresearchgate.net. The distinct chemical shifts for each proton in the spectrum of a rigid macrocycle, for example, can indicate a stable conformation on the millisecond timescale acs.org.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern rasayanjournal.co.in. The molecular weight of this compound (C₆H₁₂ClN) is 133.62 g/mol nih.govchemimpex.comsigmaaldrich.com.

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), which can then break apart into smaller, charged fragments. The analysis of these fragments provides clues about the molecule's structure.

For this compound, the fragmentation is influenced by the nitrogen atom and the chloro substituent. Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen, is a common fragmentation pathway for amines and is expected to be a dominant process libretexts.org.

GC-MS data for this compound shows characteristic peaks at specific mass-to-charge ratios (m/z) nih.gov.

Table 2: Key Fragments in the Mass Spectrum of this compound

| m/z | Identity/Proposed Fragment | Fragmentation Pathway |

| 133/135 | [C₆H₁₂ClN]⁺ | Molecular Ion (M⁺), showing isotopic pattern for Chlorine |

| 98 | [M - Cl]⁺ | Loss of a chlorine radical |

| 55 | [C₄H₇]⁺ | Ring fragmentation |

| 42 | [C₂H₄N]⁺ | Alpha-cleavage product |

This is an interactive data table. Users can sort and filter the data.

The base peak at m/z 98 likely corresponds to the loss of the chlorine atom, forming a stable cyclic iminium ion. Other significant peaks arise from further fragmentation of the piperidine ring nih.govchemguide.co.uk.

X-ray Crystallography for Solid-State Molecular Geometry

The crystallographic data confirms that the piperidine ring adopts a chair conformation researchgate.netnih.gov. The methyl group is attached to the nitrogen, and the chlorine atom is at the C4 position.

Bond Lengths, Bond Angles, and Torsional Angles

The analysis of the crystal structure of 4-chloro-1-methylpiperidin-1-ium chloride reveals precise geometric parameters researchgate.net. These values are consistent with those expected for similar organic compounds rsc.org.

Table 3: Selected Bond Lengths and Angles from the Crystal Structure of 4-chloro-1-methylpiperidin-1-ium chloride researchgate.net

| Bond/Angle | Value |

| Bond Lengths (Å) | |

| C4-Cl1 | 1.815 |

| N1-C2 | 1.503 |

| N1-C6 | 1.502 |

| N1-C1 (methyl) | 1.498 |

| C2-C3 | 1.517 |

| C3-C4 | 1.518 |

| **Bond Angles (°) ** | |

| C2-N1-C6 | 111.4 |

| C1-N1-C2 | 110.3 |

| N1-C2-C3 | 110.1 |

| C2-C3-C4 | 111.6 |

| C3-C4-C5 | 110.0 |

| Cl1-C4-C3 | 109.8 |

This is an interactive data table. Users can sort and filter the data.

These data provide a definitive picture of the molecule's geometry in the solid state, confirming the tetrahedral geometry around the sp³-hybridized carbon and nitrogen atoms and the expected chair conformation of the six-membered ring researchgate.net.

Crystal Packing and Intermolecular Interactions (e.g., C-H···O)

The crystal packing of piperidine derivatives is dictated by a variety of intermolecular interactions, which collectively determine the supramolecular architecture. In the crystal structure of derivatives containing carbonyl groups, such as (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, weak C-H···O interactions are instrumental in linking molecules to form infinite chains. nih.gov These non-conventional hydrogen bonds, along with van der Waals dispersive forces, play a crucial role in stabilizing the molecular packing. nih.gov

Table 1: Examples of Intermolecular Interactions in Piperidine Derivatives

| Compound/Derivative Class | Interaction Type | Supramolecular Feature | Reference |

|---|---|---|---|

| (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone | C-H···O | Infinite molecular chains | nih.gov |

| 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine | C-H···O | Chains along c-axis | researchgate.net |

| Co(II) Coordination Polymer with Triazole Ligand | C-H···O | 2D supramolecular network | mdpi.com |

| Morpholine (Piperidine Analogue) | C-H···O | Interactions between layers | ed.ac.uk |

Analysis of Hydrogen Bonding Networks

Hydrogen bonding is a primary directional force in the crystal engineering of piperidine-containing compounds. The nature and complexity of the hydrogen bonding network depend heavily on the functional groups present in the molecule and any co-crystallized solvents or ions. In the case of piperidinium (B107235) salts, such as 4-methoxypiperidinium chloride, the crystal structure is stabilized by classical N-H···Cl hydrogen bonds. researchgate.net

For hydrates of substituted piperidines, like 4-chloropiperidine (B1584346) monohydrate and trihydrate, water molecules play a critical role in forming the hydrogen bond network. rsc.org The trihydrates of both 4-chloropiperidine and 4-methylpiperidine (B120128) feature identical water layers, with the primary structural difference being the arrangement of hydrogen bonds between these water layers and the amine molecules. rsc.org

Table 2: Common Hydrogen Bond Types in Piperidine Derivatives

| Derivative Type | Donor | Acceptor | Description | Reference |

|---|---|---|---|---|

| Piperidinium Salts | N-H | Cl⁻ | Stabilizes the crystal structure | researchgate.net |

| Piperidine Hydrates | O-H (water), N-H | O (water), N | Forms extensive water-amine networks | rsc.org |

| Carbonyl Derivatives | C-H | O | Links molecules into chains | nih.gov |

| Chloro-substituted Derivatives | N-H, C-H | Cl | Contributes to crystal packing | nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques essential for the characterization of molecular structures like this compound. nih.govcardiff.ac.uk IR spectroscopy measures the absorption of light due to changes in the dipole moment during a vibration, while Raman spectroscopy measures light scattering from vibrations that modulate the molecule's polarizability. nih.gov

The vibrational spectrum of this compound is characterized by several key regions:

C-H Stretching: The aliphatic C-H stretching vibrations from the CH₂ groups of the piperidine ring and the N-CH₃ group are typically observed in the 2800-3000 cm⁻¹ region. nih.govscispace.com

CH₂ Bending/Scissoring: These modes appear in the 1450-1470 cm⁻¹ range.

C-N Stretching: The stretching vibrations of the C-N bonds within the piperidine ring generally occur in the 1100-1250 cm⁻¹ region. scispace.com

C-Cl Stretching: The C-Cl stretching vibration is a key indicator for this compound. For secondary chloroalkanes, this mode typically appears as a strong band in the 650-750 cm⁻¹ range. Its exact position can be influenced by the conformation of the piperidine ring.

Ring Vibrations: The piperidine ring itself has complex skeletal vibrations (breathing, deformation modes) that appear in the fingerprint region below 1400 cm⁻¹.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to assign the observed vibrational bands to specific normal modes of the molecule. nih.govsemanticscholar.org These computational studies aid in the detailed interpretation of experimental IR and Raman spectra. cardiff.ac.ukresearchgate.net

Table 3: Predicted Vibrational Modes for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |

|---|---|---|

| Aliphatic C-H Stretch | 2800 - 3000 | IR & Raman |

| CH₂ Scissoring | 1450 - 1470 | IR |

| C-N Stretch | 1100 - 1250 | IR & Raman |

| C-C Stretch | 900 - 1100 | Raman |

| C-Cl Stretch | 650 - 750 | IR (Strong) & Raman |

| Ring Deformation/Skeletal | 400 - 900 | IR & Raman |

Hirshfeld Surface Analysis for Interatomic Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By mapping properties such as the normalized contact distance (d_norm) onto this surface, one can identify regions of significant intermolecular contact. Red spots on the d_norm map highlight contacts that are shorter than the sum of the van der Waals radii, indicating strong interactions like hydrogen bonds. mdpi.com

The analysis is complemented by 2D fingerprint plots, which provide a quantitative summary of the different types of interatomic contacts. nih.gov For a molecule like this compound, the fingerprint plot would be dominated by several key interactions:

H···H Contacts: Typically, these are the most abundant interactions, often accounting for over 50% of the total Hirshfeld surface area due to the hydrogen-rich nature of the molecule. nih.govpreprints.org

Cl···H/H···Cl Contacts: These are of particular importance as they describe the interactions involving the chlorine substituent. Their prevalence indicates the role of the halogen atom in directing the crystal packing. In related chlorinated piperidine derivatives, these contacts can be substantial, contributing significantly to the supramolecular assembly. nih.govnih.gov

In the analysis of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, H···H contacts made up 52.1% of the surface, followed by Cl···H/H···Cl (18.8%), C···H/H···C (16.3%), and O···H/H···O (10.4%). nih.gov This quantitative breakdown allows for a detailed understanding of the hierarchy and relative importance of the forces governing the crystal packing. mdpi.com

Table 4: Representative Contributions of Interatomic Contacts from Hirshfeld Surface Analysis of a Chlorinated Piperidine Derivative

| Interatomic Contact | Percentage Contribution (%) |

|---|---|

| H···H | 52.1 |

| Cl···H / H···Cl | 18.8 |

| C···H / H···C | 16.3 |

| O···H / H···O | 10.4 |

| C···O / O···C | 1.1 |

Data derived from (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone nih.gov

Computational and Theoretical Chemistry Studies on 4 Chloro 1 Methylpiperidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecular systems with a favorable balance of accuracy and computational cost. For 4-Chloro-1-methylpiperidine, DFT calculations are instrumental in elucidating its fundamental chemical characteristics. The B3LYP functional, a popular hybrid functional, combined with basis sets like 6-311++G(d,p), is frequently employed for accurate predictions of structure, energy, and electronic properties in related heterocyclic systems researchgate.net.

Local reactivity, which identifies the specific atoms in the molecule most likely to participate in a reaction, can be predicted using condensed Fukui functions. These functions help to pinpoint sites susceptible to electrophilic attack (where an electron acceptor would react), nucleophilic attack (where an electron donor would react), and radical attack nih.govnih.gov. For this compound, DFT calculations can predict the relative likelihood of nucleophilic substitution at the carbon atom bonded to the chlorine, a common reaction pathway for such alkyl chlorides.

Table 1: Predicted Global Reactivity Descriptors (Illustrative) Note: These values are illustrative for a typical piperidine (B6355638) derivative and would be specifically calculated for this compound in a dedicated DFT study.

| Descriptor | Formula | Typical Value (eV) | Implication |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | ~ -6.5 | Electron-donating ability |

| LUMO Energy (ELUMO) | - | ~ +1.5 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 8.0 | High stability, low reactivity |

| Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 4.0 | High resistance to deformation |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~ 2.5 | Electron-attracting power |

The piperidine ring exists predominantly in a chair conformation to minimize angular and torsional strain. However, substituents on the ring introduce different energetic considerations. For this compound, two primary chair conformers are possible: one with the chlorine atom in an axial position and one with it in an equatorial position. DFT calculations are used to optimize the geometry of these conformers and calculate their relative energies to determine which is more stable researchgate.net.

Computational studies on substituted piperidines show that the conformational preference is a delicate balance of steric repulsion, hyperconjugation, and charge-dipole interactions d-nb.infonih.gov. For a 4-substituted piperidine, steric hindrance generally favors the equatorial position for a bulky substituent. DFT calculations, often performed with a Polarizable Continuum Model (PCM) to simulate solvent effects, can quantify the free energy difference (ΔG) between the axial and equatorial conformers nih.gov. While the equatorial conformer is typically favored, specific electronic effects or interactions with the solvent can sometimes shift this preference d-nb.infonih.govacs.org.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule readthedocs.io. It is a powerful tool for predicting reactivity, particularly for noncovalent interactions chemrxiv.orgmdpi.com. The MEP map illustrates the charge distribution, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions deeporigin.com.

For this compound, an MEP analysis would likely show a region of negative potential around the nitrogen atom, corresponding to its lone pair of electrons, making it a site for electrophilic attack or hydrogen bonding. A region of positive potential might be expected around the hydrogen atoms, while the area near the electronegative chlorine atom would also exhibit negative potential, influencing its interaction with other molecules researchgate.netresearchgate.net.

The Frontier Molecular Orbitals (FMOs), HOMO and LUMO, are also critical for understanding reactivity. The HOMO represents the region from which electrons are most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept electrons (electrophilic character) nih.gov. In this compound, the HOMO is expected to be localized primarily on the nitrogen atom. The LUMO is likely to have significant contributions from the antibonding σ* orbital of the C-Cl bond, indicating that this bond is the probable site for nucleophilic attack, leading to substitution of the chlorine atom.

Quantum Chemical Methods for Intermolecular Interactions in Hydrates

The interaction of active pharmaceutical ingredients (APIs) with water is critical, as it governs solubility, stability, and bioavailability. Crystalline hydrates can form, incorporating water molecules into the crystal lattice mdpi.com. Quantum chemical methods are essential for understanding the structure and energetics of these hydrates.

A detailed study on the hydrates of 4-chloropiperidine (B1584346), a close structural analog of this compound, utilized periodic DFT calculations with dispersion corrections (DFT-D3) to analyze intermolecular interactions rsc.org. This work revealed the formation of monohydrate and trihydrate forms, where water molecules create distinct hydrogen-bonded layers rsc.org. The calculations showed that the main structural difference between hydrates of similar composition arises from the arrangement of hydrogen bonds between the water layers and the amine molecules rsc.org. The lattice energies and the contribution of specific interactions to the cohesive energy of the crystal can be precisely determined with these methods rsc.org. Such studies indicate that chlorine···chlorine contacts have no significant impact on the stabilization of the crystal structure rsc.org. For this compound, similar quantum mechanical approaches could be used to predict the most stable hydrate (B1144303) forms and to understand the role of the N-methyl group in modifying the hydrogen-bonding networks observed in the 4-chloropiperidine hydrates rsc.orgresearchgate.netnih.gov.

Computational Studies on Molecular Docking and Binding Affinity for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.gov. It is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to predict the binding affinity and interaction patterns of potential inhibitors.

While specific docking studies for this compound are not extensively documented in the literature, its role as a key synthetic intermediate for various pharmaceuticals suggests potential biological targets chemimpex.com. It is used in the synthesis of analgesics, anti-inflammatory drugs, and agents for treating neurological disorders chemimpex.com. Therefore, potential targets could include cyclooxygenase (COX) enzymes, opioid receptors, or various neurotransmitter receptors.